molecular formula C22H31NO2 B589902 (-)-3-Methoxy Butorphanol-d6 CAS No. 1329610-46-9

(-)-3-Methoxy Butorphanol-d6

Katalognummer: B589902
CAS-Nummer: 1329610-46-9
Molekulargewicht: 347.532
InChI-Schlüssel: DTVODKGBEXBXFW-NTLZGNKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-3-Methoxy Butorphanol-d6 is a deuterated analog of butorphanol, a synthetic opioid agonist-antagonist with mixed κ-opioid receptor agonist and μ-opioid receptor antagonist activity. The compound is chemically defined by the molecular formula C21H23D6NO2 (molecular weight: 333.5 g/mol) and features six deuterium atoms at the 5,6,7,8,9,10 positions of the hexahydro-8aH-9,4b-(epiminoethano)phenanthrene backbone, along with a 3-methoxy substituent on the aromatic ring . Its IUPAC name is (4bS,8aS,9R)-11-(cyclobutylmethyl)-5,6,7,8,9,10-hexahydro-8aH-9,4b-(epiminoethano)phenanthrene-5,5,6,6,7,7-d6-3,8a-diol.

The 3-methoxy group further distinguishes this compound from other butorphanol derivatives, influencing lipophilicity and receptor-binding affinity. It is primarily used as a reference standard in analytical studies (e.g., LC-MS, NMR) to quantify butorphanol in biological matrices .

Eigenschaften

CAS-Nummer

1329610-46-9

Molekularformel

C22H31NO2

Molekulargewicht

347.532

InChI

InChI=1S/C22H31NO2/c1-25-18-8-7-17-13-20-22(24)10-3-2-9-21(22,19(17)14-18)11-12-23(20)15-16-5-4-6-16/h7-8,14,16,20,24H,2-6,9-13,15H2,1H3/t20-,21+,22-/m1/s1/i2D2,3D2,9D2

InChI-Schlüssel

DTVODKGBEXBXFW-NTLZGNKYSA-N

SMILES

COC1=CC2=C(CC3C4(C2(CCCC4)CCN3CC5CCC5)O)C=C1

Synonyme

(-)-N-Cyclobutylmethyl-14β-hydroxy-3-methoxymorphinan-d6;  17-(Cyclobutylmethyl)-3-methoxy-morphinan-14-ol-d6; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of (-)-3-Methoxy Butorphanol-d6 involves the incorporation of deuterium atoms into the Butorphanol molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.

Industrial production methods for this compound are typically carried out under controlled conditions to ensure the purity and consistency of the product. This may involve the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Analyse Chemischer Reaktionen

(-)-3-Methoxy Butorphanol-d6: undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups. Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace functional groups with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

(-)-3-Methoxy Butorphanol-d6: has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (-)-3-Methoxy Butorphanol-d6 is similar to that of Butorphanol. It acts as a partial agonist at the mu-opioid receptors and an antagonist at the kappa-opioid receptors. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists. The deuterium atoms do not significantly alter the pharmacological activity but help in tracing the compound’s interactions within the body .

Vergleich Mit ähnlichen Verbindungen

Deuterated vs. Non-Deuterated Butorphanol

The non-deuterated parent compound, (-)-butorphanol (CAS 42408-82-2), shares the same core structure but lacks deuterium. Comparative pharmacokinetic studies of deuterated vs. non-deuterated drugs (e.g., deutetrabenazine) demonstrate that deuteration reduces metabolic clearance by up to 50%, suggesting that (-)-3-Methoxy Butorphanol-d6 may exhibit slower hepatic oxidation compared to its protiated counterpart .

3-Methoxy Substitution vs. Other Aromatic Substituents

The 3-methoxy group significantly impacts physicochemical properties. For example:

  • Lipophilicity: In methoxy-substituted compounds, the 3-methoxy isomer typically exhibits higher lipophilicity (logK) than 2- or 4-methoxy analogs. For instance, in a study of bromo- and methoxy-substituted compounds, 3-methoxy derivatives (e.g., 3c/4c) showed logK values 0.2–0.5 units higher than 2- or 4-methoxy isomers . This trend suggests that (-)-3-Methoxy Butorphanol-d6 may have enhanced membrane permeability compared to butorphanol derivatives with substituents at other positions.
Compound Substituent Position logK Value Reference
3b/4b 2-methoxy 1.8
3c/4c 3-methoxy 2.3
3d/4d 4-methoxy 1.6
  • Receptor Binding: Methoxy groups can sterically hinder receptor interactions. In bupropion analogs, 3-methoxy substitution (e.g., PAL-1465) reduced chaperone activity by ~9% compared to unsubstituted bupropion, while 3-chloro analogs retained full efficacy . This suggests that electronic and steric effects of the 3-methoxy group may modulate opioid receptor engagement in (-)-3-Methoxy Butorphanol-d5.

Pharmacological and Functional Comparisons

Opioid Activity Relative to Other Agonist-Antagonists

(-)-3-Methoxy Butorphanol-d6 is structurally related to nalbuphine and pentazocine, which also exhibit κ-agonist/μ-antagonist activity. Key differences include:

  • Deuteration: Unlike nalbuphine, the deuterated backbone of (-)-3-Methoxy Butorphanol-d6 may delay CYP3A4-mediated N-dealkylation, a major metabolic pathway for opioids.
  • 3-Methoxy vs.

Antifilarial and Neuroactive Compounds

For example, 3-methoxy flavones exhibited 100% anti-onchocerca activity at 30 µg/mL, highlighting the role of methoxy groups in improving potency . This supports the hypothesis that the 3-methoxy group in (-)-3-Methoxy Butorphanol-d6 could optimize its therapeutic index.

Q & A

[Basic] What experimental methodologies are recommended for characterizing the structural integrity of (-)-3-Methoxy Butorphanol-d6?

To confirm structural fidelity, researchers should combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify deuteration at six positions and the 3-methoxy substitution. Compare spectra with non-deuterated analogs to identify isotopic shifts .
  • High-Performance Liquid Chromatography (HPLC) : Employ chiral columns to resolve enantiomeric purity, as stereochemical integrity is critical for receptor-binding studies .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and deuterium incorporation ratios (≥98%) using high-resolution MS (HRMS) .

[Basic] How should researchers handle and store (-)-3-Methoxy Butorphanol-d6 to prevent degradation?

  • Storage : Aliquot the compound in amber vials under inert gas (e.g., argon) and store at -20°C to minimize light-/oxygen-induced degradation .
  • Stability Testing : Perform periodic HPLC analysis to detect degradation products (e.g., demethylation or deuterium loss). Use accelerated stability studies (40°C/75% RH) to model long-term storage conditions .

[Advanced] How can researchers resolve discrepancies in receptor-binding affinity data for (-)-3-Methoxy Butorphanol-d6?

Discrepancies may arise from enantiomeric impurities or assay conditions:

  • Chiral Purity Validation : Re-analyze batches via circular dichroism (CD) or chiral HPLC to rule out contamination by (+)-enantiomers, which exhibit different κ-opioid receptor affinities .
  • Assay Optimization : Standardize buffer pH (7.4 ± 0.1) and temperature (37°C) across experiments. Use radiolabeled ligands (e.g., 3H^3H-naloxone) for competitive binding assays to improve reproducibility .

[Advanced] What synthetic strategies optimize deuteration efficiency in (-)-3-Methoxy Butorphanol-d6?

Deuteration at six positions requires catalytic hydrogenation or isotope exchange:

  • Catalytic Hydrogenation : Use Pd/C or Raney nickel with deuterium gas (D2D_2) under controlled pressure (3–5 atm) to replace protiated H atoms. Monitor reaction progress via MS to avoid over-deuteration .
  • Isotope Exchange : For recalcitrant positions, employ base-catalyzed exchange (e.g., D2_2O/NaOD) at elevated temperatures (80–100°C) .

[Basic] What safety protocols are critical when handling (-)-3-Methoxy Butorphanol-d6 in vitro studies?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, Tychem® 6000 F suits, and fume hoods to prevent dermal/oral exposure .
  • Waste Disposal : Neutralize residues with 10% acetic acid before incineration to avoid environmental release .

[Advanced] How can researchers interpret conflicting metabolic stability data for (-)-3-Methoxy Butorphanol-d6 in hepatic microsomes?

  • Isotope Effects : Deuterium at metabolically labile positions (e.g., C-7) may reduce CYP450-mediated oxidation, prolonging half-life. Compare t1/2t_{1/2} with non-deuterated controls to quantify kinetic isotope effects (KIEs) .
  • Enzyme Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Validate with recombinant enzymes .

[Advanced] What analytical strategies validate (-)-3-Methoxy Butorphanol-d6 as an internal standard in pharmacokinetic studies?

  • Matrix Effects : Spike deuterated compound into plasma/serum at 1–100 ng/mL and quantify via LC-MS/MS. Ensure <15% matrix suppression/enhancement vs. solvent-based standards .
  • Cross-Validation : Compare pharmacokinetic parameters (AUC, CmaxC_{\text{max}}) with non-deuterated Butorphanol to confirm isotopic fidelity under in vivo conditions .

[Basic] How can researchers ensure batch-to-batch consistency in (-)-3-Methoxy Butorphanol-d6 synthesis?

  • Quality Control (QC) : Mandate Certificates of Analysis (COA) with ≥95% chemical purity (HPLC) and ≥98% isotopic enrichment (HRMS) for each batch .
  • Process Analytical Technology (PAT) : Implement real-time FT-IR monitoring during synthesis to detect deviations in reaction intermediates .

[Advanced] What computational methods predict the physicochemical properties of (-)-3-Methoxy Butorphanol-d6?

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate logP (lipophilicity) and pKa. Validate predictions with experimental shake-flask (logP) and potentiometric (pKa) data .
  • Molecular Dynamics (MD) : Simulate membrane permeability in silico to guide formulation design (e.g., lipid nanoparticles) .

[Advanced] How do researchers address discrepancies in in vitro vs. in vivo efficacy studies?

  • Protein Binding Adjustments : Measure plasma protein binding (e.g., via ultrafiltration) and adjust EC50_{50} values using free fraction corrections .
  • Metabolite Interference : Screen major metabolites (e.g., N-demethylated forms) for off-target activity using receptor panelling assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.